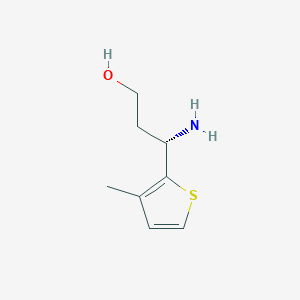
(3S)-3-Amino-3-(3-methyl(2-thienyl))propan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-Amino-3-(3-methyl(2-thienyl))propan-1-OL is a chiral compound with a unique structure that includes an amino group, a hydroxyl group, and a thienyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(3-methyl(2-thienyl))propan-1-OL typically involves the conversion of N-methyl-3-keto-3-(2-thienyl)-1-propanamine to (S)-N-methyl-3-hydroxy-3-(2-thienyl)-1-propanamine . This process can be achieved through various reaction conditions, including the use of achiral HPLC methods to determine the conversion rate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes and reaction conditions used in laboratory settings are scaled up for industrial production.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-Amino-3-(3-methyl(2-thienyl))propan-1-OL undergoes various types of chemical reactions, including:
Oxidation: Conversion of alcohols to aldehydes or ketones.
Reduction: Conversion of ketones or aldehydes to alcohols.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as chromium reagents for alcohol oxidation.
Reducing agents: Such as lithium aluminum hydride (LiAlH4) for the reduction of ketones and aldehydes.
Substitution reagents: Such as PX3 for alcohol reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the alcohol group can yield aldehydes or ketones, while reduction can yield primary or secondary alcohols .
Aplicaciones Científicas De Investigación
(3S)-3-Amino-3-(3-methyl(2-thienyl))propan-1-OL has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of (3S)-3-Amino-3-(3-methyl(2-thienyl))propan-1-OL involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, leading to changes in cellular processes . The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
(S)-(-)-3-(N-Methylamino)-1-(2-thienyl)-1-propanol: Shares a similar structure but with a methylamino group instead of an amino group.
(S)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine: Contains a dimethylamino group and a hydroxyl group, similar to (3S)-3-Amino-3-(3-methyl(2-thienyl))propan-1-OL.
Uniqueness
This compound is unique due to its specific combination of functional groups and chiral center, which may confer distinct chemical and biological properties compared to similar compounds .
Propiedades
Fórmula molecular |
C8H13NOS |
|---|---|
Peso molecular |
171.26 g/mol |
Nombre IUPAC |
(3S)-3-amino-3-(3-methylthiophen-2-yl)propan-1-ol |
InChI |
InChI=1S/C8H13NOS/c1-6-3-5-11-8(6)7(9)2-4-10/h3,5,7,10H,2,4,9H2,1H3/t7-/m0/s1 |
Clave InChI |
WIRLDGKQEBXDOF-ZETCQYMHSA-N |
SMILES isomérico |
CC1=C(SC=C1)[C@H](CCO)N |
SMILES canónico |
CC1=C(SC=C1)C(CCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


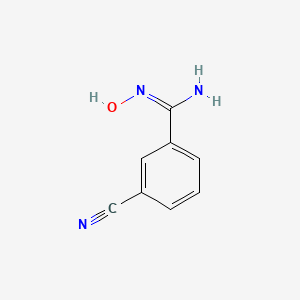

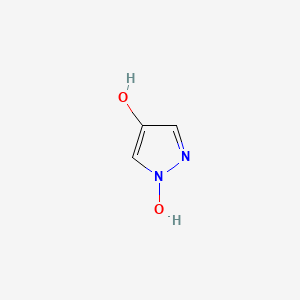


![2-(4-Chlorophenyl)-7-methyl-5-oxo-5H-imidazo[1,2-A]pyrimidine-8-acetic acid](/img/structure/B13078049.png)
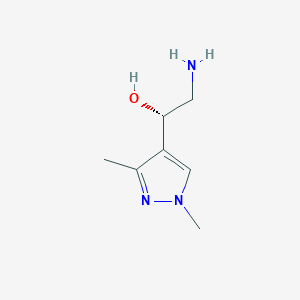

![4-Methyl-1-[(1-methyl-1H-1,2,4-triazol-5-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13078077.png)
![4-chloro-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13078084.png)
![4'-Methyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B13078085.png)

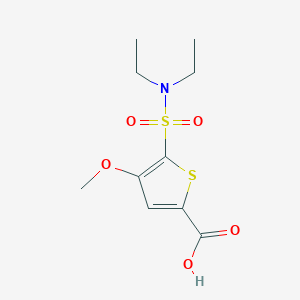
![4-[Methyl(prop-2-yn-1-yl)amino]benzoic acid](/img/structure/B13078100.png)
